molecular formula C16H24N4O B14956539 N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14956539
M. Wt: 288.39 g/mol
InChI Key: PPRPYRIMISCLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic small molecule based on the pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle known for its substantial pharmacological potential. This compound is presented as a high-purity chemical for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, with documented activities including antidepressant, anticancer, antiviral, anti-inflammatory, and antimicrobial effects . Derivatives of this scaffold have been developed as inhibitors for a wide range of kinases and fibroblast growth factor receptors, making them valuable tools for investigating cellular signaling pathways . Furthermore, specific 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been explored as selective agonists for targets like the human peroxisome proliferator-activated receptor alpha (PPARα), indicating the utility of this chemotype in developing treatments for metabolic disorders . The structural features of this compound, including the carboxamide moiety, are commonly employed in drug discovery to optimize properties such as solubility and target binding. Researchers may find this compound useful in hit-to-lead optimization campaigns, enzyme inhibition studies, and the development of novel therapeutic agents.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N-hexyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H24N4O/c1-5-6-7-8-9-17-16(21)13-10-11(2)18-15-14(13)12(3)19-20(15)4/h10H,5-9H2,1-4H3,(H,17,21)

InChI Key

PPRPYRIMISCLSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C2C(=NN(C2=NC(=C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

The compound N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities. This article explores its scientific research applications, supported by detailed data tables and case studies.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. Several studies have synthesized derivatives of this compound and evaluated their effects on cancer cell lines.

  • Case Study : A study demonstrated that certain derivatives showed significant inhibition of cell proliferation in breast cancer and leukemia cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-b]pyridines has been extensively documented. These compounds have been tested against various bacterial and fungal strains.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli

Mechanism of Action

The mechanism of action of N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting their activity and thereby exerting its antimicrobial effects . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The pyrazolo[3,4-b]pyridine core is shared among several analogues, but substituent variations significantly influence physicochemical and biological properties:

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents (Positions) Functional Group Molecular Weight Key Properties/Activities
Target: N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: hexyl; 3,6: methyl Carboxamide ~375.5* High lipophilicity
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1,6: phenyl; 3: methyl Carbohydrazide ~374.4 Polar, hydrogen bonding
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1,3,6: methyl Methyl ester ~233.3 Moderate solubility
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1: ethyl; 3,6: methyl; 4: phenyl Carboxamide 374.4 Enhanced π-π interactions

*Estimated based on molecular formula.

Key Observations :

  • Functional Groups : Carboxamide groups (target and ) enable hydrogen bonding, whereas methyl esters () or carbohydrazides () exhibit distinct polarity and reactivity .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups () may improve binding to aromatic residues in biological targets, while alkyl chains (target, ) favor hydrophobic interactions .

Critical Analysis of Structural Divergence

  • Hexyl vs. Shorter Alkyl Chains : The hexyl group in the target compound likely prolongs metabolic stability compared to ethyl or methyl substituents, reducing clearance rates .
  • Carboxamide vs. Ester Bioavailability : Carboxamides generally exhibit better solubility and oral bioavailability than esters, which are prone to hydrolysis .
  • Positional Methylation : Methyl groups at positions 3 and 6 (target, ) may sterically hinder enzymatic degradation, enhancing in vivo persistence .

Q & A

Q. What are the established synthetic routes for N-hexyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via combinatorial solid-phase methods, where alkylation and carboxamide coupling are key steps. For example, N-alkylation of pyrazolo-pyridine precursors with hexyl halides under dry acetonitrile or dichloromethane conditions facilitates selective substitution at the hexyl position . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of alkylating agents (1.2–1.5 equivalents). Post-reaction purification via recrystallization (using acetonitrile or ethanol) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Structural confirmation relies on multimodal analysis:
  • 1H/13C NMR : Identifies substitution patterns (e.g., methyl groups at positions 1,3,6) and hexyl chain integration. Coupling constants in aromatic regions (δ 7.5–8.5 ppm) confirm pyrazolo-pyridine core integrity .
  • IR Spectroscopy : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms model transition states and intermediates. For example, predicting regioselectivity in nucleophilic substitutions requires analyzing electron density maps of the pyrazolo-pyridine core. Computational tools like ICReDD’s workflow integrate experimental data to refine reaction parameters (e.g., solvent polarity, catalyst choice), reducing trial-and-error iterations .

Q. What strategies are recommended for resolving discrepancies in NMR data when substituent effects alter expected splitting patterns?

  • Methodological Answer : Contradictions in splitting patterns (e.g., unexpected multiplicity in aromatic protons) arise from dynamic conformational changes or solvent effects. Strategies include:
  • Variable Temperature NMR : To freeze rotational conformers and simplify splitting .
  • 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations, clarifying substituent orientation .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., fluorinated analogs) to identify electronic effects .

Q. How to optimize solvent and catalyst selection in nucleophilic substitution reactions involving the pyrazolo-pyridine core?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency in biphasic systems. For fluorinated derivatives, silver(I) oxide facilitates halogen exchange .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. What are the challenges in introducing fluorinated groups into the carboxamide moiety, and how can they be addressed?

  • Methodological Answer : Fluorination often leads to steric hindrance or electron-withdrawing effects, destabilizing intermediates. Solutions include:
  • Pre-fluorinated Building Blocks : Use fluorobenzoyl chlorides for direct acylation, avoiding in-situ fluorination .
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition of sensitive fluorinated intermediates .
  • 19F NMR : Tracks fluorine incorporation and quantifies regiochemical outcomes .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in melting points between synthesized batches may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography differentiate polymorphs, while Karl Fischer titration quantifies solvent content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.